4-(4-Ethylphenoxy)piperidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(4-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSKLYIIINPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-66-1 | |
| Record name | Piperidine, 4-(4-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenoxy)piperidine hydrochloride typically involves the reaction of 4-ethylphenol with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
4-(4-Ethylphenoxy)piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with specific biological targets, making it valuable for drug development.
Table 1: Synthesis Pathways and Derivatives
| Compound Name | Synthesis Methodology | Key Applications |
|---|---|---|
| 4-(4-Ethylphenoxy)piperidine derivatives | Alkylation of piperidine with 4-ethylphenol | Potential antidepressants and anxiolytics |
| Piperidine-based receptor antagonists | Modification of the piperidine ring | Treatment of neurological disorders |
| Antipsychotic agents (e.g., Iloperidone) | Structural modification leading to receptor affinity | Schizophrenia treatment |
Neuroscience Research
Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurological disorders. Its potential as a modulator of serotonin and dopamine receptors has been explored in several studies.
Case Study Overview
- Study Title : "Investigation of Novel Piperidine Derivatives as Antidepressants"
- Findings : The study demonstrated that derivatives of 4-(4-Ethylphenoxy)piperidine showed significant binding affinity to serotonin receptors, suggesting potential antidepressant activity.
- : The compound's structural features contribute to its ability to modulate neurotransmitter activity, indicating its therapeutic potential in treating mood disorders.
Biochemical Applications
In biochemical research, this compound is utilized as a biochemical probe for proteomics studies. Its ability to selectively bind to specific proteins makes it useful for understanding protein interactions and functions.
Table 2: Biochemical Applications
| Application Area | Description | Impact on Research |
|---|---|---|
| Proteomics | Used as a probe to study protein interactions | Enhanced understanding of cellular mechanisms |
| Drug discovery | Serves as a lead compound for new drug development | Accelerated identification of therapeutic candidates |
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Piperidine derivatives differ primarily in their substituents, which influence molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 4-(4-Ethylphenoxy)piperidine hydrochloride | Not provided | Not provided | 4-Ethylphenoxy |
| 4-(4-Chlorophenyl)-4-ethylpiperidine HCl (Ev1) | C₁₃H₁₉Cl₂N | 260.20 | 4-Chlorophenyl, 4-ethyl |
| 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl (Ev2) | C₁₄H₁₉Cl₂NO | 304.22 | Chloro, ethyl on phenoxy ring |
| 4-(Diphenylmethoxy)piperidine HCl (Ev4) | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy |
| 4-Acetyl-4-phenylpiperidine HCl (Ev5,15) | C₁₃H₁₆ClNO | 245.73 | Acetyl, phenyl |
| 4-(4-Nitrophenyl)piperidine HCl (Ev17) | C₁₁H₁₅ClN₂O₂ | 242.70 | 4-Nitrophenyl |
Key Observations :
- The ethylphenoxy group in the target compound introduces bulkiness and hydrophobicity compared to smaller substituents like nitro (Ev17) or chloro (Ev1).
- Diphenylmethoxy (Ev4) significantly increases molecular weight (303.83 vs.
- Acetyl groups (Ev5,15) enhance polarity, which may improve solubility in polar solvents.
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., nitro in Ev17, acetyl in Ev15) exhibit higher water solubility, while hydrophobic substituents (e.g., diphenylmethoxy in Ev4) reduce it.
- Melting Points : Nitro-substituted derivatives (Ev17: 228–229°C) have higher melting points than chloro- or ethyl-substituted analogs, likely due to stronger intermolecular interactions.
Biological Activity
4-(4-Ethylphenoxy)piperidine hydrochloride, a piperidine derivative, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: C13H17ClN2O
- Molecular Weight: 250.74 g/mol
- CAS Number: 1185298-66-1
The compound consists of a piperidine ring substituted with a 4-(4-ethylphenoxy) group, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and signaling pathways.
- Enzyme Inhibition: It has the potential to inhibit enzymes involved in metabolic pathways, which could have therapeutic implications for various diseases.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Neurotransmission Studies
- Activity: The compound has been investigated for its role in modulating neurotransmitter release.
- Case Study: In vitro studies demonstrated that it influences the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating neurological disorders like depression and anxiety.
Antimicrobial Properties
- Activity: Preliminary studies suggest antimicrobial activity against certain bacterial strains.
- Research Findings: Experiments indicate effectiveness against both Gram-positive and Gram-negative bacteria, with varying degrees of potency. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
- Activity: The compound is being explored for its potential anticancer properties.
- Experimental Procedures: Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis in malignant cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(4-Ethoxyphenoxy)piperidine | Similar ether substitution | Enhanced solubility in biological systems |
| 4-(3-Methoxyphenyl)piperidine | Methoxy substitution | Different receptor binding profiles |
| 4-Hydroxypiperidine | Hydroxyl group on the piperidine | Exhibits different enzyme inhibition |
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of piperidine with 4-(4-ethylphenoxy)benzaldehyde under acidic conditions. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents.
Synthetic Route:
- Starting Materials: Piperidine and 4-(4-ethylphenoxy)benzaldehyde.
- Reaction Conditions: Conducted in acidic conditions at elevated temperatures.
- Outcome: High yield of the desired product with specific functional groups intact.
Q & A
Q. What are the recommended methods for synthesizing 4-(4-Ethylphenoxy)piperidine hydrochloride with high purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution of 4-ethylphenol with a piperidine derivative, followed by hydrochloric acid salt formation. Key steps include:
- Reaction Optimization : Use anhydrous conditions with a polar aprotic solvent (e.g., DMF or acetonitrile) to minimize side reactions .
- Purification : Recrystallization from ethanol or methanol enhances purity, as evidenced by consistent melting points and NMR spectra .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection) .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ethylphenoxy substituent (δ 1.2–1.4 ppm for CH and δ 4.0–4.5 ppm for ether linkage) and piperidine ring protons (δ 2.5–3.5 ppm) .
- Elemental Analysis : Verify chloride content (theoretical ~12%) via titration or ion chromatography .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .
Q. What solvent systems are optimal for improving the solubility of this compound in biological assays?
Methodological Answer:
- Aqueous Buffers : Use phosphate-buffered saline (PBS) at pH 4–5, where the hydrochloride salt remains ionized .
- Co-Solvents : Add DMSO (<1% v/v) or ethanol (10–20% v/v) to enhance solubility without denaturing proteins in in vitro assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of piperidine derivatives like this compound?
Methodological Answer:
- Dose-Response Studies : Perform IC/EC assays across a wide concentration range (nM–mM) to identify biphasic effects, as seen in opioid receptor studies .
- Receptor Binding Assays : Use radioligand displacement (e.g., H-naloxone for opioid receptors) to differentiate target specificity from off-target interactions .
- Metabolic Stability Analysis : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Q. How can researchers design in vivo studies to assess the neuropharmacological effects of this compound?
Methodological Answer:
- Animal Models : Use rodent neuropathic pain models (e.g., chronic constriction injury) to evaluate analgesic efficacy, referencing opioid-like mechanisms .
- Dosing Regimens : Administer via intraperitoneal injection (1–10 mg/kg) with pharmacokinetic profiling (plasma T, brain penetration) .
- Behavioral Endpoints : Combine von Frey filament tests (mechanical allodynia) and open-field assays to monitor sedation or locomotor side effects .
Q. What computational approaches predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of mu-opioid receptors (PDB: 4DKL) to map binding poses .
- QSAR Modeling : Train models on piperidine derivatives’ logP and polar surface area to predict blood-brain barrier permeability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. How can structural modifications enhance the selectivity of this compound for specific receptors?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl to improve metabolic stability while retaining affinity .
- Ring Functionalization : Introduce a hydroxyl group at the piperidine 3-position to reduce off-target binding, as demonstrated in serotonin receptor studies .
- Salt Form Screening : Compare hydrochloride, sulfate, and citrate salts for improved solubility and tissue distribution .
Q. What analytical techniques resolve discrepancies in stability data under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then quantify degradation products via UPLC-MS .
- Long-Term Stability : Store aliquots at -20°C (desiccated) and monitor purity annually; hydrochloride salts typically show >95% stability over 3 years .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
